N-(cyanomethyl)-3,4-dimethoxybenzamide
Description
N-(cyanomethyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxybenzoyl group linked to a cyanomethylamine moiety. Benzamide derivatives, in general, are recognized for their versatility in medicinal chemistry, often serving as scaffolds for protease inhibitors, anticancer agents, and central nervous system (CNS) modulators .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(cyanomethyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
DOJLIALLFQLKEW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Antiviral Activity
- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibits superior binding affinity (-6.7 kcal/mol) to MPXV cysteine protease compared to 6-Dimethylaminonaphthene-1-sulfonic acid amide (-5.0 to -6.7 kcal/mol). This is attributed to its allylcarbamoyl and 4-chlorophenyl groups, which enhance hydrophobic interactions and hydrogen bonding with the protease active site .
Anticancer Activity
- Thiazole- and hydrazone-modified analogs, such as (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)... , show cytotoxicity against cancer cell lines, likely due to DNA intercalation or topoisomerase inhibition .
- The cyanomethyl group in the target compound may influence apoptosis pathways differently, but this requires experimental validation.
Physicochemical Properties
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,4-dimethoxybenzamide (molar mass 328.39 g/mol) has a larger heterocyclic system, reducing solubility compared to simpler analogs like N-(2-fluorophenyl)-3,4-dimethoxybenzamide .
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